
Ecenofloxacin
Overview
Description
Ecenofloxacin is a fluoroquinolone antibiotic characterized by its unique bicyclic structure, specifically a 3-azabicyclo[3.2.0]heptane moiety, which confers conformational rigidity and enhances target binding . Its molecular formula is C₁₉H₂₁FN₄O₃, and it exhibits broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and anaerobic bacteria . This compound primarily targets bacterial topoisomerase IV, an enzyme critical for DNA replication, with a reported IC₅₀ of 10 μM against this target .
Preparation Methods
Ecenofloxacin can be synthesized through several closely related methods . One common synthetic route involves the acylation of beta-alanine with tosyl chloride and sodium hydroxide in water to produce the corresponding tosylate. This tosylate is then esterified with thionyl chloride and ethanol to yield the ethyl ester. The amido group of this ester is alkylated with 2-methylallyl chloride using potassium iodide, potassium carbonate, and tetrabutylammonium iodide in acetonitrile, resulting in an alkylated sulfonamide. This sulfonamide is then condensed with pyrrolidine using thionyl chloride in dichloromethane to form an acylated pyrrolidine. The cyclization of this compound using trifluoromethanesulfonic anhydride and collidine in dichloromethane yields a racemic bicyclic ketone, which is converted to the corresponding oxime with hydroxylamine in pyridine. The oxime is reduced with sodium borohydride and nickel chloride to produce a racemic amine, which is then resolved optically with L-tartaric acid to obtain the pure isomer. The tosyl group is eliminated using concentrated hydrobromic acid, and the resulting amine is finally condensed with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid using 1,8-diazabicyclo[5.4.0]undec-7-ene and hydrochloric acid in acetonitrile .
Chemical Reactions Analysis
Ecenofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include thionyl chloride, hydroxylamine, sodium borohydride, and nickel chloride. Major products formed from these reactions include ethyl esters, alkylated sulfonamides, acylated pyrrolidines, racemic bicyclic ketones, oximes, and racemic amines .
Scientific Research Applications
Ecenofloxacin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and reactivity of fluoroquinolones. In biology, it is used to investigate the mechanisms of antibacterial activity and resistance. In medicine, it is primarily used in veterinary applications to treat bacterial infections in animals. In industry, it is used in the development of new antibacterial agents and formulations .
Mechanism of Action
Ecenofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription . By binding to these enzymes, this compound prevents the supercoiling and relaxation of bacterial DNA, thereby inhibiting bacterial cell division and growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Binfloxacin and Irloxacin
- Structural Similarities: Both binfloxacin and irloxacin share the fluoroquinolone core but lack the 3-azabicyclo[3.2.0]heptane group found in ecenofloxacin.
- Activity: These compounds also target topoisomerase IV with IC₅₀ = 10 μM, similar to this compound . However, their lack of conformational restriction may reduce bioavailability or tissue penetration compared to this compound.
Difloxacin
- Structure: Difloxacin contains a 4-fluorophenyl and 4-methylpiperazinyl group, differing from this compound’s bicyclic system .
- Its broader use in veterinary medicine highlights functional divergence from this compound.
Gemifloxacin
- Structure : Gemifloxacin features a cyclopropyl group and a fluorobenzene ring but lacks the azabicyclo moiety .
- Activity: It targets both DNA gyrase and topoisomerase IV, with enhanced Gram-positive coverage compared to this compound .
Functional Analogues: Broad-Spectrum Fluoroquinolones
Ciprofloxacin
- Activity: A benchmark fluoroquinolone with IC₅₀ = 0.17–0.41 μM against DNA gyrase, significantly more potent than this compound’s topoisomerase IV inhibition .
Levofloxacin and Moxifloxacin
- Activity: Both exhibit dual inhibition of DNA gyrase and topoisomerase IV, with IC₅₀ values in the nanomolar range, outperforming this compound .
- Structural Advantage : Levofloxacin’s methylpiperazinyl group enhances solubility, while moxifloxacin’s methoxy group improves anaerobic coverage .
Comparative Data Table
Key Research Findings
Moderate Potency: this compound’s IC₅₀ = 10 μM places it in the "moderate activity" category, far less potent than ciprofloxacin or gemifloxacin .
Structural Uniqueness: The 3-azabicyclo[3.2.0]heptane group may reduce off-target effects but complicates synthesis compared to simpler fluoroquinolones .
Resistance Profile: No direct evidence compares this compound’s resistance rates to other fluoroquinolones, though its novel structure could delay resistance emergence .
Biological Activity
Ecenofloxacin is a fluoroquinolone antibiotic that has garnered attention for its biological activity, particularly in its antibacterial properties against various pathogens. This article delves into the mechanisms of action, pharmacokinetics, and comparative efficacy of this compound, supported by case studies and research findings.
This compound, like other fluoroquinolones, exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. The binding of this compound to these enzymes leads to the formation of a stable complex that prevents DNA re-ligation after strand breakage, ultimately resulting in bacterial cell death.
- DNA Gyrase : this compound binds to the GyrA subunit of DNA gyrase, inducing conformational changes that inhibit its activity.
- Topoisomerase IV : This enzyme is also targeted by this compound, affecting the separation of daughter strands during cell division.
The bactericidal effect is more pronounced at higher concentrations, while lower concentrations may exhibit bacteriostatic properties.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). Key parameters include:
Parameter | Value |
---|---|
Oral Bioavailability | Approximately 70% |
Peak Plasma Concentration (Cmax) | 2-4 hours post-administration |
Half-life | 6-8 hours |
Volume of Distribution | 1.5-2 L/kg |
This compound is widely distributed in body tissues, achieving higher concentrations in organs such as the lungs and kidneys, which are critical for treating respiratory and urinary tract infections.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those for other commonly used antibiotics.
- In Vivo Efficacy : In animal models, this compound showed effective reduction in bacterial load in cases of induced infections. For instance, a rabbit model infected with E. coli demonstrated a significant decrease in bacterial counts following treatment with this compound compared to controls.
- Comparative Studies : Research comparing this compound with other fluoroquinolones indicated that it possesses superior efficacy against certain Gram-negative bacteria. A study found that this compound had a lower MIC against Pseudomonas aeruginosa compared to ciprofloxacin.
Resistance Development
While this compound is effective against a broad spectrum of bacteria, the emergence of resistance remains a concern. Studies indicate that the use of fluoroquinolones can lead to the development of resistant strains through mutations in the target genes (gyrA and parC). Continuous monitoring and prudent use are essential to mitigate resistance development.
Q & A
Basic Research Questions
Q. What are the critical considerations for designing in vitro experiments to evaluate Ecenofloxacin’s antibacterial efficacy against resistant strains?
- Methodology : Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays. Include positive/negative controls (e.g., ciprofloxacin as a comparator) and account for variables like pH, temperature, and bacterial inoculum size. Validate results with triplicate trials and statistical analysis (e.g., ANOVA) to ensure reproducibility .
- Data Presentation : Tabulate MIC values (µg/mL) for target strains, with confidence intervals and p-values for comparative analysis.
Q. How can researchers verify this compound’s mechanism of action targeting DNA gyrase and topoisomerase IV in Gram-negative bacteria?
- Methodology : Employ enzyme inhibition assays (e.g., supercoiling assays for DNA gyrase) and correlate results with whole-genome sequencing of resistant mutants to identify target mutations. Use fluorescence-based binding studies to quantify drug-enzyme interactions .
- Critical Analysis : Compare inhibition kinetics (e.g., IC₅₀ values) across bacterial species to assess target specificity.
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s pharmacokinetic profile in in vivo models?
- Methodology : Conduct meta-analyses of existing studies using PRISMA guidelines to identify confounding variables (e.g., animal model differences, dosing regimens). Apply physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies variability and validate with targeted LC-MS/MS plasma concentration measurements .
- Data Reconciliation : Create a comparative table of AUC, Cmax, and half-life values across studies, highlighting methodological disparities (e.g., sampling timepoints, detection limits).
Q. What strategies optimize this compound’s synthetic pathway to improve yield while minimizing genotoxic impurities?
- Methodology : Use Design of Experiments (DoE) to test reaction parameters (temperature, catalyst concentration). Monitor intermediates via HPLC-MS and employ QbD principles to identify critical quality attributes. Cross-reference patent literature for impurity profiles and refine purification steps (e.g., recrystallization solvents) .
- Validation : Report impurity levels (ppm) against ICH guidelines and include stability data under accelerated conditions.
Q. How can researchers resolve conflicting findings on this compound’s off-target effects in mammalian cells?
- Methodology : Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment. Validate with functional assays (e.g., mitochondrial membrane potential assays) and compare results to fluorinated quinolones with known toxicity profiles .
- Critical Evaluation : Use funnel plots to assess publication bias in existing literature and conduct dose-response studies to establish NOAEL (no-observed-adverse-effect-level) thresholds .
Q. Methodological Frameworks
- Data Analysis :
- Reproducibility :
- Document raw data in appendices with metadata (e.g., equipment calibration logs) .
- Share protocols via platforms like Protocols.io to enable replication.
Properties
IUPAC Name |
7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVIWAUAXKEKKF-PJFSTRORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167356 | |
Record name | Ecenofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162301-05-5 | |
Record name | Ecenofloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ecenofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECENOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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